molecular formula C16H24N2O3 B1190349 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione

5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B1190349
M. Wt: 292.37g/mol
InChI Key: PXIDWIVPJWRWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyrrolidinone moiety, and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where the pyrrolidinone reacts with a suitable leaving group on the cyclohexane ring.

    Final Assembly: The final step involves the formation of the imine linkage through a condensation reaction between the amine group of the pyrrolidinone and an aldehyde or ketone on the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidinone moiety suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The pyrrolidinone moiety may play a key role in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in having a dimethyl group and a cyclic structure.

    2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: Shares the dimethyl and cyclic features but differs in the presence of phosphorus and chlorine atoms.

Uniqueness

What sets 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione apart is the combination of the cyclohexane ring, pyrrolidinone moiety, and the imine linkage

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37g/mol

IUPAC Name

1-[3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C16H24N2O3/c1-16(2)9-13(19)12(14(20)10-16)11-17-6-4-8-18-7-3-5-15(18)21/h11,19H,3-10H2,1-2H3

InChI Key

PXIDWIVPJWRWKT-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)C=NCCCN2CCCC2=O)O)C

Origin of Product

United States

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